molecular formula C₂₁H₃₀O B1145596 α-Phenyllongifolol CAS No. 946513-19-5

α-Phenyllongifolol

カタログ番号: B1145596
CAS番号: 946513-19-5
分子量: 298.46
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

α-Phenyllongifolol (16this compound and 16β-phenyllongifolol) is a sesquiterpene derivative derived from the oleoresin of Pinus longifolia (Himalayan pine). It is primarily recognized for its role as a non-selective inhibitor of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B4 and UGT2B7, which are critical in drug metabolism and detoxification pathways . These enzymes catalyze glucuronidation, a Phase II metabolic reaction that enhances the water solubility of xenobiotics for excretion.

Recent studies highlight this compound’s dual inhibition of UGT2B4 and UGT2B7, with equipotent activity observed in both recombinant enzymes and human liver microsomes (HLMs) . This non-selectivity complicates its utility in reaction phenotyping but underscores its value in studying overlapping substrate specificities among UGT2B subfamily enzymes .

特性

CAS番号

946513-19-5

分子式

C₂₁H₃₀O

分子量

298.46

同義語

(αR,1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-α-phenyl-1,4-methanoazulene-9-methanol

製品の起源

United States

類似化合物との比較

Clotrimazole

Structural Features :

  • Clotrimazole is a synthetic imidazole derivative, distinct from α-Phenyllongifolol’s sesquiterpene backbone with a phenyl substituent.

Functional Comparison :

  • Selectivity : Clotrimazole is a potent and selective UGT2B4 inhibitor (IC₅₀ = 11–35 nM in HLMs ± 2% bovine serum albumin [BSA]), with >24-fold selectivity over UGT2B7 and negligible activity against UGT1A enzymes .
  • Mechanistic Insights: Unlike this compound, clotrimazole’s inhibition is minimally affected by substrate concentration or BSA-mediated binding shifts, making it a robust tool for UGT2B4-specific reaction phenotyping .

Table 1: Inhibition Profiles of this compound and Clotrimazole

Compound UGT2B4 IC₅₀ (µM) UGT2B7 IC₅₀ (µM) Selectivity Ratio (UGT2B4/UGT2B7) Key Applications
16this compound <0.1 <0.1 1:1 Study of UGT2B4/2B7 overlap
16β-Phenyllongifolol <0.1 <0.1 1:1 Dual inhibition models
Clotrimazole 0.011–0.035 >1.0 >24 UGT2B4-specific phenotyping

Fluconazole

Functional Comparison :

  • Fluconazole, another azole antifungal, inhibits UGT2B10 and UGT2B17 but lacks activity against UGT2B4/2B7 . This contrasts with this compound’s broader UGT2B4/2B7 inhibition.

Nicardipine

Functional Comparison :

  • Nicardipine, a dihydropyridine calcium channel blocker, acts as a pan-UGT inhibitor but lacks the specificity of this compound or clotrimazole .

Key Research Findings

Impact of BSA on Inhibition Potency

  • This compound’s inhibitory potency in HLMs is enhanced in the presence of 2% BSA (IC₅₀ shifts from 0.028 µM to 0.011 µM), likely due to BSA’s role in sequestering inhibitory free fatty acids released during incubation .
  • Clotrimazole’s potency remains stable across BSA conditions (IC₅₀ = 0.021–0.035 µM), reflecting its lower susceptibility to nonspecific binding .

Table 2: BSA-Dependent Inhibition Kinetics

Compound IC₅₀ (0% BSA, µM) IC₅₀ (2% BSA, µM) Fraction Unbound (fᵤ)
16this compound 0.028 0.011 0.733 (predicted)
Clotrimazole 0.035 0.021 0.328 (measured)

Structural-Activity Relationship (SAR)

  • The phenyl group in this compound is critical for UGT2B4/2B7 binding, whereas clotrimazole’s imidazole ring and chlorine substituents enhance UGT2B4 selectivity .

Practical Implications

  • Drug-Drug Interaction (DDI) Studies: this compound is unsuitable for precise reaction phenotyping due to dual UGT2B4/2B7 inhibition but valuable for probing enzyme overlap. Clotrimazole’s selectivity supports UGT2B4-specific DDI assessments .
  • Limitations : this compound’s structural complexity complicates analytical quantification, necessitating predictive modeling for fraction unbound (fᵤ) in HLMs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。